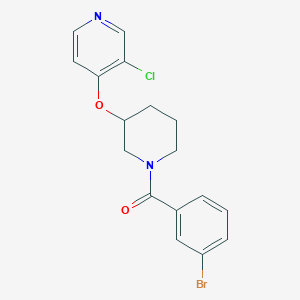
(3-Bromophenyl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Bromophenyl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone” is a chemical compound with the formula C12H14BrNO . It is a complex organic molecule that contains bromine, chlorine, nitrogen, and oxygen atoms .
Synthesis Analysis
The synthesis of this compound involves multiple steps . The process includes reactions with Li-piperidid, Piperidin, m-Brombenzoylchlorid, Pyridin, and other chemicals . The reaction conditions vary for each step, including different temperatures, reaction times, and solvents .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . These reactions include interactions with various other chemicals under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, are not specified in the search results .Applications De Recherche Scientifique
Hydrogen-bonding Patterns in Enaminones
A study by Balderson et al. (2007) explored hydrogen-bonding patterns in enaminones, including compounds with bromophenyl and piperidin-ylidene elements. These compounds exhibited bifurcated intra- and intermolecular hydrogen bonding, essential for forming centrosymmetric dimers and stabilizing crystal structures through weak interactions such as C-H...Br and C-H...π. This research aids in understanding the structural properties and potential applications in materials science and molecular engineering (Balderson et al., 2007).
Structural Analysis of Chloropyridinyl Methoxylated Compounds
Lakshminarayana et al. (2009) synthesized and characterized the crystal structure of a compound closely related to the query molecule, highlighting the importance of intermolecular hydrogen bonding in stabilizing crystal structures. This study contributes to the field by providing insights into how such molecular features can influence the design and development of new materials with specific physical properties (Lakshminarayana et al., 2009).
Thermal and Optical Studies
Karthik et al. (2021) focused on the synthesis, characterization, and application of a compound incorporating elements similar to the query molecule, with an emphasis on thermal, optical, and structural studies. The compound's stability and interactions were analyzed, providing valuable information for applications in photonics and materials science (Karthik et al., 2021).
Synthesis and Molecular Docking
Another study by Lakshminarayana et al. (2018) synthesized a compound with structural similarities, including molecular docking and Hirshfeld surface analysis. This research offers insights into the compound's potential interactions with biological targets, relevant for developing new therapeutic agents (Lakshminarayana et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
(3-bromophenyl)-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2/c18-13-4-1-3-12(9-13)17(22)21-8-2-5-14(11-21)23-16-6-7-20-10-15(16)19/h1,3-4,6-7,9-10,14H,2,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYCATBEHZJUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Br)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

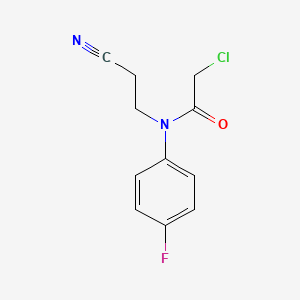
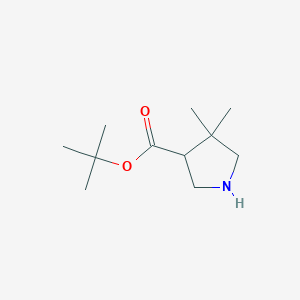
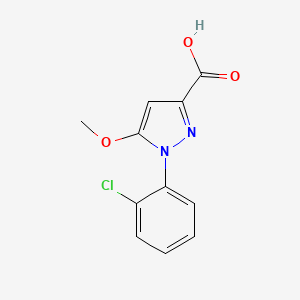
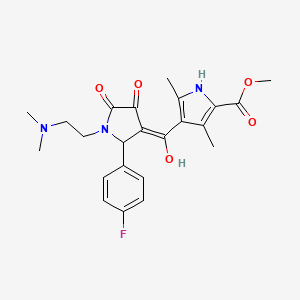
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2590573.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea](/img/structure/B2590577.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2590578.png)
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2590580.png)
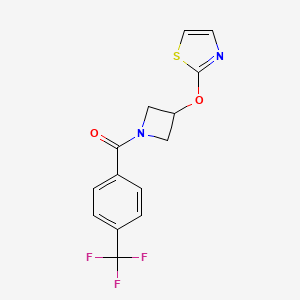
![Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate](/img/structure/B2590582.png)
![N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2590585.png)
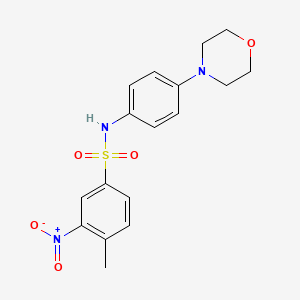
![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B2590587.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2590589.png)